molecular formula C20H21N5O5S3 B2665729 4-(dimethylsulfamoyl)-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 896031-87-1

4-(dimethylsulfamoyl)-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2665729
CAS No.: 896031-87-1
M. Wt: 507.6
InChI Key: FYMYPLMXPBAFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl group linked to a 3-methoxyphenylcarbamoylmethyl moiety.

  • Step 1: Formation of a hydrazinecarbothioamide intermediate via nucleophilic addition of a substituted benzoic acid hydrazide to an isothiocyanate (e.g., 2,4-difluorophenyl isothiocyanate) .
  • Step 2: Cyclization under basic conditions to yield the 1,3,4-thiadiazole ring .
  • Step 3: S-alkylation or coupling reactions to introduce the 3-methoxyphenylcarbamoylmethylsulfanyl group .

Structural confirmation relies on 1H-NMR, 13C-NMR, IR, and MS spectra, with key IR bands at ~1250 cm⁻¹ (C=S) and ~1680 cm⁻¹ (C=O) .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S3/c1-25(2)33(28,29)16-9-7-13(8-10-16)18(27)22-19-23-24-20(32-19)31-12-17(26)21-14-5-4-6-15(11-14)30-3/h4-11H,12H2,1-3H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMYPLMXPBAFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule featuring a thiadiazole moiety, which has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Thiadiazole Ring : Known for its diverse pharmacological properties including antimicrobial and anticancer activities.
  • Dimethylsulfamoyl Group : Enhances solubility and bioavailability.
  • 3-Methoxyphenyl Carbamoyl Group : Imparts specific interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that related compounds demonstrated potent inhibitory activity against Mycobacterium tuberculosis, with some analogues showing minimum inhibitory concentration (MIC) values as low as 1 mM against the H37Rv strain .

CompoundTarget OrganismMIC (mM)
5bM. tuberculosis2.02
5cM. tuberculosis5.48
6cM. tuberculosis4.72

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. A derivative containing the thiadiazole moiety was shown to induce apoptosis in cancer cells, with significant increases in early and late apoptotic cells compared to untreated controls .

  • Mechanism : The compound triggers programmed cell death by activating apoptotic pathways, leading to a reduction in cell viability.

Neuroprotective Effects

Recent findings suggest that compounds similar to this one may possess neuroprotective properties. Studies have indicated that derivatives of the thiadiazole scaffold can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Case Studies

  • Anti-Tuberculosis Activity :
    A series of novel compounds based on the structure of this compound were synthesized and tested against M. tuberculosis. The results showed promising activity with certain analogues having low MIC values, indicating their potential as effective anti-tuberculosis agents .
  • Apoptosis Induction in Cancer Cells :
    In vitro studies demonstrated that treatment with a thiadiazole derivative resulted in a significant increase in apoptotic cells (37.83%) compared to controls (0.89%), suggesting its effectiveness in cancer therapy through apoptosis induction .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 4-(dimethylsulfamoyl)-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide . For instance, derivatives with similar sulfonamide groups have shown significant cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds induce apoptosis through mechanisms involving caspase activation and metabolic stability enhancements in human liver microsomes .

Antimicrobial Properties

Sulfonamide derivatives are known for their antimicrobial properties. The incorporation of the dimethylsulfamoyl group enhances the compound's ability to inhibit bacterial growth by targeting the dihydropteroate synthase enzyme involved in folate synthesis. This mechanism has been explored in various studies focusing on developing new antibiotics .

Molecular Modeling and Structure-Activity Relationship (SAR) Studies

Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of this compound and its derivatives. These models help identify key structural features that contribute to their efficacy as anticancer or antimicrobial agents. Molecular docking studies have also been utilized to visualize how these compounds interact with biological targets at the molecular level .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on HCT-116, MCF-7, and HeLa cellsCompounds showed significant cytotoxicity; induced apoptosis via caspase activation .
QSAR AnalysisInvestigated the relationship between chemical structure and biological activityIdentified critical structural modifications that enhance anticancer properties .
Antimicrobial TestingAssessed the efficacy against various bacterial strainsDemonstrated promising results in inhibiting bacterial growth through sulfonamide mechanisms .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzamide-thiadiazole core with several derivatives, differing in substituents that influence physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Highlights Spectral Features (IR/NMR)
Target Compound 3-Methoxyphenylcarbamoylmethylsulfanyl, dimethylsulfamoyl ~532.5 (calculated) S-alkylation of thiadiazole intermediate C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Chlorophenylmethylsulfanyl 513.0 Similar S-alkylation pathway νS-H absent; νC=S at 1247–1255 cm⁻¹
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,4-Dichlorophenyl, difluorobenzamide ~453.3 (calculated) Carbamoylation of thiadiazole amine C=O at ~1680 cm⁻¹; NH stretches at 3278–3414 cm⁻¹
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Phenylcarbamoyl, methoxybenzoate 369.4 Esterification post-alkylation Ester C=O at ~1720 cm⁻¹

Key Observations :

  • Electron-Donating Groups (EDGs) : The 3-methoxyphenyl group in the target compound may improve solubility but reduce metabolic stability compared to halogenated analogs .
  • Spectral Differentiation : Absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers (e.g., ) confirms structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.